(6-bromo-4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl (2E)-3-(furan-2-yl)prop-2-enoate
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Overview
Description
(6-BROMO-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound that features a benzotriazine core substituted with a bromo group and a furan ring attached via a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multi-step organic reactions. One common approach is to start with the benzotriazine core, which is then brominated under controlled conditions. The brominated intermediate is subsequently reacted with a furan derivative through a condensation reaction to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6-BROMO-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the benzotriazine core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(6-BROMO-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-BROMO-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The benzotriazine core can interact with enzymes or receptors, modulating their activity. The furan ring and the prop-2-enoate linkage may also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Bromomethyl methyl ether: Used in the synthesis of various organic compounds.
N-Acetyl-L-tryptophan: A tryptophan derivative used in biochemical research.
Uniqueness
(6-BROMO-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is unique due to its specific combination of functional groups and structural features. The presence of both a benzotriazine core and a furan ring provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H10BrN3O4 |
---|---|
Molecular Weight |
376.16 g/mol |
IUPAC Name |
(6-bromo-4-oxo-1,2,3-benzotriazin-3-yl)methyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H10BrN3O4/c16-10-3-5-13-12(8-10)15(21)19(18-17-13)9-23-14(20)6-4-11-2-1-7-22-11/h1-8H,9H2/b6-4+ |
InChI Key |
SAZXBIFTPUQMLQ-GQCTYLIASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OCN2C(=O)C3=C(C=CC(=C3)Br)N=N2 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OCN2C(=O)C3=C(C=CC(=C3)Br)N=N2 |
Origin of Product |
United States |
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